N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonyl group attached to a chlorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . These techniques provide information about the bond lengths, bond angles, and torsion angles in the molecule.Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For instance, the sulfonyl group in this compound could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, are determined by its molecular structure. Computational methods like density functional theory (DFT) can be used to predict these properties .Scientific Research Applications
Metabolic Pathways and Toxicity
N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine and its related compounds have been extensively studied for their metabolic pathways and associated toxicities. For instance, the metabolic formation of p-chloroaniline from sulofenur, a related compound, and its relevance to the compound's toxicity was explored. It was found that metabolites like 2-amino-5-chlorophenyl sulfate, a metabolite of p-chloroaniline, are formed from sulofenur, indicating that the formation of such metabolites might explain dose-limiting toxicities like methemoglobinemia and anemia observed in Phase I trials (Ehlhardt et al., 1992).
Therapeutic Applications
Exploration into the therapeutic applications of similar compounds has also been undertaken. For example, studies have investigated the antinociceptive pharmacology of related compounds like N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide, Fumarate (LF22-0542), a novel nonpeptidic B1 receptor antagonist. LF22-0542 was found to show high affinity for human and mouse B1 receptors and elicited significant antinociceptive actions in various mouse models, suggesting its potential utility in the treatment of inflammatory pain states and certain aspects of neuropathic pain (Porreca et al., 2006).
Pharmacokinetics and Drug Metabolism
The pharmacokinetics and drug metabolism of related diarylsulfonylureas have been a significant focus, with studies examining the absorption, pharmacokinetics, and major metabolites of compounds like sulofenur in various animal species. For instance, it was found that sulofenur is well absorbed after oral administration with a prolonged period and exhibits a fairly long half-life of elimination from plasma, which could be attributed to its high degree of binding to plasma proteins (Ehlhardt et al., 1993).
Mechanism of Action
Target of Action
The primary targets of this compound are currently under investigation. Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
The compound’s mode of action involves the interaction with its targets, leading to changes in cellular processes. The sulfonyl group in the compound plays a crucial role in these interactions . The chlorobenzenesulfonyl moiety can undergo an intramolecular rearrangement process resulting in the formation of different ions .
Biochemical Pathways
The compound’s structure suggests it may influence pathways involving sulfonyl and pyrimidinyl groups .
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles, metabolism by liver enzymes, and excretion through renal and hepatic routes .
Result of Action
The molecular and cellular effects of the compound’s action are subject to ongoing research. The compound’s interaction with its targets can lead to changes in cellular processes, potentially influencing disease progression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity may be affected by the pH of the environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-N,N-dimethyl-4-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-22(2)18-20-12-16(17(21-18)13-6-4-3-5-7-13)25(23,24)15-10-8-14(19)9-11-15/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJNJJDSDCNOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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